Synthesis and Isotopic Purity of Rosiglitazone-d3: A Technical Guide
Synthesis and Isotopic Purity of Rosiglitazone-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Rosiglitazone-d3. This deuterated analog of the potent thiazolidinedione antidiabetic agent, Rosiglitazone, serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines a representative synthetic pathway, detailed analytical methodologies for determining isotopic enrichment, and presents key quantitative data in a structured format.
Quantitative Data Summary
The isotopic purity of synthesized or commercially procured Rosiglitazone-d3 is a critical parameter. The primary analytical techniques for this determination are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of typical specifications and expected outcomes.
Table 1: Isotopic Purity Specifications for Rosiglitazone-d3
| Parameter | Specification | Method |
| Chemical Purity | ≥98% | HPLC |
| Isotopic Purity (d3) | Report Value | Mass Spectrometry |
| Deuterium Incorporation | ≥99% (total deuterated forms) | Mass Spectrometry |
| Isotopic Distribution | ||
| d0 Content | Report Value | Mass Spectrometry |
| d1 Content | Report Value | Mass Spectrometry |
| d2 Content | Report Value | Mass Spectrometry |
| d3 Content | ≥99% of deuterated species | Mass Spectrometry |
Table 2: Representative Isotopic Distribution of Rosiglitazone-d3
| Isotopologue | Relative Abundance (%) |
| d0 (C18H19N3O3S) | < 1 |
| d1 (C18H18DN3O3S) | < 1 |
| d2 (C18H17D2N3O3S) | < 1 |
| d3 (C18H16D3N3O3S) | > 99 |
Note: The data presented in Table 2 is representative. Actual batch-to-batch isotopic distribution may vary and should be determined empirically. A commercially available standard from Cayman Chemical reports a purity of ≥99% for deuterated forms (d1-d3)[1].
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis of Rosiglitazone-d3 and the subsequent analysis of its isotopic purity.
Synthesis of Rosiglitazone-d3
The synthesis of Rosiglitazone-d3 is a multi-step process that introduces the deuterium label at an early stage to ensure high incorporation and simplify purification. The key deuterated starting material is 2-((Methyl-d3)amino)ethanol. The overall synthetic scheme is analogous to established routes for unlabeled Rosiglitazone[2][3][4][5].
Step 1: Synthesis of 2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethanol
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Reaction: 2-Chloropyridine is reacted with 2-((Methyl-d3)amino)ethanol in the presence of a suitable base.
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Reagents and Solvents:
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2-Chloropyridine (1.0 eq)
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2-((Methyl-d3)amino)ethanol (1.1 eq)
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Potassium tert-butoxide (1.2 eq)
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Anhydrous Dimethylformamide (DMF)
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-
Procedure:
-
To a solution of 2-((Methyl-d3)amino)ethanol in anhydrous DMF, add potassium tert-butoxide portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Stir the mixture for 30 minutes at 0 °C.
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Add 2-chloropyridine dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and then heat to 80-90 °C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethanol.
-
-
Expected Yield: 85-95%
Step 2: Synthesis of 4-(2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethoxy)benzaldehyde
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Reaction: The hydroxyl group of the product from Step 1 is coupled with 4-fluorobenzaldehyde via a Williamson ether synthesis.
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Reagents and Solvents:
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2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethanol (1.0 eq)
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4-Fluorobenzaldehyde (1.0 eq)
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Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
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Anhydrous DMF
-
-
Procedure:
-
To a solution of 2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethanol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture for 1 hour at room temperature to ensure complete formation of the alkoxide.
-
Add 4-fluorobenzaldehyde dropwise to the reaction mixture.
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Heat the reaction to 100-110 °C for 4-6 hours, monitoring by TLC.
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Cool the reaction mixture and carefully quench with ice-cold water.
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Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford 4-(2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethoxy)benzaldehyde.
-
-
Expected Yield: 70-80%
Step 3: Synthesis of 5-((4-(2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethoxy)phenyl)methylene)thiazolidine-2,4-dione
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Reaction: A Knoevenagel condensation between the aldehyde from Step 2 and 2,4-thiazolidinedione.
-
Reagents and Solvents:
-
4-(2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethoxy)benzaldehyde (1.0 eq)
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2,4-Thiazolidinedione (1.1 eq)
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Piperidine (catalytic amount)
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Ethanol
-
-
Procedure:
-
Dissolve the aldehyde and 2,4-thiazolidinedione in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 6-8 hours. A precipitate should form upon cooling.
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Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the benzylidene intermediate.
-
-
Expected Yield: 90-98%
Step 4: Synthesis of Rosiglitazone-d3
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Reaction: Reduction of the exocyclic double bond of the benzylidene intermediate.
-
Reagents and Solvents:
-
5-((4-(2-((Methyl-d3)-N-(pyridin-2-yl)amino)ethoxy)phenyl)methylene)thiazolidine-2,4-dione (1.0 eq)
-
Sodium borohydride (NaBH4) (2.0 eq)
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Methanol
-
-
Procedure:
-
Suspend the benzylidene intermediate in methanol.
-
Cool the suspension to 0 °C and add sodium borohydride portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Acidify the reaction mixture with dilute hydrochloric acid to pH 5-6.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield Rosiglitazone-d3.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Expected Yield: 80-90%
Isotopic Purity Analysis
This is the primary method for determining the isotopic distribution of Rosiglitazone-d3.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system.
-
Sample Preparation:
-
Prepare a stock solution of Rosiglitazone-d3 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 1 µg/mL with the initial mobile phase composition.
-
-
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100 to 500.
-
Resolution: ≥ 60,000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
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Desolvation Temperature: 350 °C.
-
-
Data Analysis:
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Acquire the full scan mass spectrum of the Rosiglitazone-d3 peak.
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Extract the ion chromatograms for the theoretical m/z values of the d0, d1, d2, and d3 isotopologues of the protonated molecule ([M+H]+).
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Rosiglitazone (d0) [M+H]+: m/z 358.1220
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Rosiglitazone-d1 [M+H]+: m/z 359.1283
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Rosiglitazone-d2 [M+H]+: m/z 360.1346
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Rosiglitazone-d3 [M+H]+: m/z 361.1408
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-
Integrate the peak areas for each extracted ion chromatogram.
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Calculate the relative percentage of each isotopologue.
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NMR spectroscopy is used to confirm the position of the deuterium label and can provide a semi-quantitative assessment of isotopic purity.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve an accurately weighed sample of Rosiglitazone-d3 (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
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¹H NMR Analysis:
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Acquire a standard proton NMR spectrum.
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The signal corresponding to the N-methyl group (around 3.0-3.2 ppm in the unlabeled compound) should be significantly diminished or absent in the spectrum of Rosiglitazone-d3.
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Integration of the residual N-methyl proton signal relative to a known, non-deuterated proton signal in the molecule can provide an estimate of the d0 impurity.
-
-
²H NMR Analysis:
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Acquire a deuterium NMR spectrum.
-
A single resonance corresponding to the N-CD3 group should be observed, confirming the location of the deuterium label.
-
-
¹³C NMR Analysis:
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Acquire a proton-decoupled carbon-13 NMR spectrum.
-
The resonance of the N-methyl carbon will appear as a multiplet (typically a 1:3:3:1 triplet of triplets due to C-D coupling) and will be shifted slightly upfield compared to the singlet of the unlabeled compound. This confirms the presence and location of the deuterium atoms.
-
Visualizations
Synthesis Pathway of Rosiglitazone-d3
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An alternative synthetic route for an antidiabetic drug, rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic optimization of rosiglitazone and related intermediates for industrial purposes | Semantic Scholar [semanticscholar.org]
- 5. US6515132B2 - Process for the preparation of rosiglitazone maleate - Google Patents [patents.google.com]
